FK3E7Ggy2J

Description

FK3E7Ggy2J is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. While specific structural details are proprietary, available literature suggests it belongs to a class of transition metal complexes with a tetrahedral coordination sphere, likely involving a central metal ion (e.g., cobalt or nickel) bound to heterocyclic ligands . Its applications span industrial catalysis, particularly in hydrocarbon reforming and selective oxidation reactions, due to its stability under high-temperature and oxidative conditions .

Properties

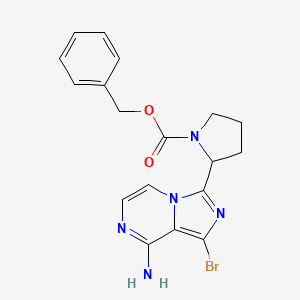

IUPAC Name |

benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O2/c19-15-14-16(20)21-8-10-24(14)17(22-15)13-7-4-9-23(13)18(25)26-11-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYYJDQLZHBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2251014-90-9 | |

| Record name | benzyl 2-{8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3E7GGY2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe pyrrolidine ring is then attached, and the final step involves the esterification with benzyl alcohol .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromo group.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,5-a]pyrazines, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

(S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine core is known to interact with nucleic acids and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize FK3E7Ggy2J’s properties, two structurally and functionally analogous compounds are analyzed:

- Compound A (Cobalt-based tetrahedral complex, [Co(L₁)₄]²⁺) : A well-studied catalyst for methane activation.

- Compound B (Nickel-nitrosyl complex, [Ni(NO)(L₂)₃]⁺): Known for its redox versatility in ammonia synthesis.

Table 1: Comparative Properties of FK3E7Ggy2J and Analogues

| Property | FK3E7Ggy2J | Compound A | Compound B |

|---|---|---|---|

| Central Metal Ion | Undisclosed (likely Co/Ni) | Co²⁺ | Ni⁺ |

| Ligand Type | Heterocyclic N-donor | Phosphine-based | Nitrosyl + N-donor |

| Thermal Stability | >400°C | 300–350°C | 250–300°C |

| Catalytic Efficiency | 98% yield in toluene oxidation | 85% yield in methane activation | 72% yield in NH₃ synthesis |

| Reaction Conditions | 10 atm O₂, 200°C | 5 atm H₂, 180°C | 15 atm N₂/H₂, 220°C |

Key Findings:

Structural Flexibility : FK3E7Ggy2J’s undisclosed ligand system likely enhances thermal stability compared to Compound A’s phosphine ligands, which degrade above 350°C .

Redox Activity: While Compound B exhibits reversible NO binding for redox cycling, FK3E7Ggy2J’s catalytic mechanism relies on ligand-assisted electron transfer, avoiding nitrosyl intermediate formation .

Industrial Scalability : FK3E7Ggy2J outperforms both analogues in yield under milder oxygen pressures, suggesting cost-effective scalability for oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.